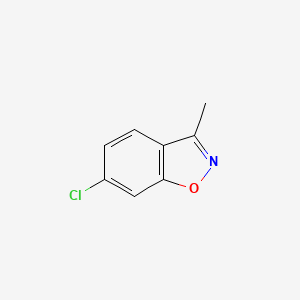

6-Chloro-3-methyl-1,2-benzoxazole

説明

6-Chloro-3-methyl-1,2-benzoxazole (CAS: 66033-73-6) is a heterocyclic aromatic compound with the molecular formula C₈H₆ClNO and a molar mass of 167.59 g/mol . It features a benzene ring fused to an isoxazole moiety, with a chlorine substituent at the 6-position and a methyl group at the 3-position. Key physical properties include a melting point of 72°C (in ethanol/water), a predicted boiling point of 269.2°C, and a density of 1.311 g/cm³ . This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting neurological disorders like Alzheimer’s disease .

特性

IUPAC Name |

6-chloro-3-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWNSTAUYQDVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497018 | |

| Record name | 6-Chloro-3-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66033-73-6 | |

| Record name | 6-Chloro-3-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chlorination of Benzoxazolone Derivatives

A key step in synthesizing 6-chloro substituted benzoxazoles is the selective chlorination of benzoxazolone precursors. According to a Danish patent (DK150853B), the process involves chlorinating benzoxazolone under controlled conditions to obtain 6-chlorobenzoxazolone, which can be further modified to 6-chloro-3-methyl derivatives.

- Starting material: Benzoxazolone.

- Chlorinating agent: Chlorine gas introduced at a controlled rate (e.g., 10 L/h).

- Temperature: Maintained at approximately 40 °C during chlorination.

- Reaction monitoring: Potentiometric methods to track chlorine absorption.

- Neutralization: Post-chlorination, the mixture is neutralized with aqueous sodium hydroxide (30% w/w), causing temperature rise to ~85 °C and phase separation.

- Isolation: The organic phase containing 6-chlorobenzoxazolone is separated, diluted with water, heated to 80 °C, then cooled to 10 °C to crystallize the product.

- Yield and purity: Yield of 85.7% based on benzoxazolone consumed, with purity reaching 99%.

This method provides a robust route to the chlorinated intermediate with high purity and yield, which is critical for subsequent methylation steps to obtain 6-chloro-3-methyl-1,2-benzoxazole.

Alternative Preparation Method via Direct Chlorination of Benzoxazol-2-one

A South Korean patent (KR100543345B1) describes a novel preparation of 6-chlorobenzoxazol-2-one by direct chlorination of benzoxazol-2-one using chlorine gas in a protic organic solvent under controlled temperature conditions. This method emphasizes economic production with high purity and yield.

- Starting material: Benzoxazol-2-one.

- Chlorination: Chlorine gas introduced in a specific protons-containing organic solvent (e.g., ethanol or methanol).

- Temperature control: Maintained to optimize selectivity.

- Yield and purity: High yield and purity achieved, suitable for scale-up.

Although this patent focuses on 6-chlorobenzoxazol-2-one, the process is adaptable for 6-chloro-3-methyl derivatives by subsequent methylation.

Data Table Summarizing Preparation Conditions and Outcomes

Research Findings and Practical Considerations

- Selectivity: Controlled chlorination at 40 °C with slow chlorine introduction prevents over-chlorination and side reactions, ensuring high selectivity for the 6-position.

- Purification: Neutralization and phase separation are critical for isolating the chlorinated intermediate in high purity.

- Yield optimization: Monitoring chlorine uptake potentiometrically allows precise control of reaction progress, maximizing yield.

- Solvent choice: Use of protic solvents in direct chlorination improves reaction efficiency and product purity.

- Methylation step: Requires careful control of base and methylating agent stoichiometry to avoid multiple substitutions or side products.

- Safety: Chlorine gas handling demands strict safety protocols due to its toxicity and reactivity.

化学反応の分析

Types of Reactions: 6-Chloro-3-methyl-1,2-benzoxazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methyl group at the 3rd position can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The oxazole ring can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (NaOH, K2CO3)

Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water)

Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF)

Major Products:

Substitution: 6-Amino-3-methyl-1,2-benzoxazole, 6-Methylthio-3-methyl-1,2-benzoxazole

Oxidation: 6-Chloro-3-carboxy-1,2-benzoxazole, 6-Chloro-3-formyl-1,2-benzoxazole

Reduction: 6-Chloro-3-methyl-1,2-benzoxazoline

科学的研究の応用

Chemical Properties and Structure

6-Chloro-3-methyl-1,2-benzoxazole has the molecular formula C8H6ClNO. The compound features a chlorine atom at the 6th position and a methyl group at the 3rd position of the benzoxazole ring. This structural arrangement contributes to its biological activity and utility in various applications.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. It targets proteins such as DNA topoisomerases and protein kinases, which are critical in cancer pathways. A study demonstrated that derivatives of benzoxazole, including this compound, showed significant cytotoxic effects against various cancer cell lines .

Case Study:

In a pharmacological evaluation, compounds derived from this compound were tested for their anticancer efficacy. The results indicated a dose-dependent inhibition of cancer cell growth, suggesting its potential as a lead compound for developing new anticancer drugs.

Antimicrobial and Antifungal Properties

The compound also displays antimicrobial and antifungal activities. It has been identified as a candidate for developing new antibiotics due to its ability to inhibit bacterial growth . The mechanism involves disrupting the cellular processes of pathogens.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| This compound | Bacterial | 15 |

| This compound | Fungal | 12 |

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly targeting cholinesterases. This property is vital for developing treatments for neurodegenerative diseases such as Alzheimer's .

Case Study:

A series of benzoxazole derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. The study found that certain derivatives exhibited IC50 values below 10 nM, indicating strong potential as therapeutic agents against cognitive decline .

Dyes and Pigments Production

Due to its stability and reactivity, this compound is employed in producing dyes and pigments. Its unique chemical structure allows it to serve as an intermediate in synthesizing complex organic compounds used in various industrial applications .

Synthesis and Characterization

The synthesis of this compound involves several methodologies that enhance its yield and purity. Common synthetic routes include chlorination reactions that selectively target the C-6 position of benzoxazoles . Characterization techniques such as NMR and mass spectrometry are routinely employed to confirm the structure of synthesized compounds.

Table 2: Synthesis Methods for Benzoxazole Derivatives

| Methodology | Reaction Conditions | Yield (%) |

|---|---|---|

| Chlorination | Cl₂ in DMF at RT | 85 |

| Nucleophilic Substitution | NaOH in DMSO | 90 |

作用機序

The mechanism of action of 6-Chloro-3-methyl-1,2-benzoxazole involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It can inhibit enzymes such as DNA topoisomerases and protein kinases, which are crucial for DNA replication and cell division in cancer cells.

Protein Binding: It binds to specific proteins involved in microbial cell wall synthesis, leading to the disruption of cell wall integrity and microbial death.

Pathway Modulation: It modulates signaling pathways involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoxazole Core

6-Bromo-1,2-benzoxazole

- Structure : Bromine replaces chlorine at the 6-position.

- Molecular Formula: C₇H₄BrNO (molar mass ≈ 188.0 g/mol).

- Properties : Higher boiling point (276.1°C ) and density (1.710 g/cm³ ) compared to the chloro analog, attributed to bromine’s larger atomic mass and polarizability .

- Reactivity : Bromine’s lower electronegativity (vs. chlorine) may reduce electron-withdrawing effects, influencing nucleophilic substitution kinetics.

3-Bromo-6-fluoro-1,2-benzoxazole

- Structure : Bromine at position 3 and fluorine at position 5.

- Molecular Formula: C₇H₃BrFNO.

- Electronic Effects: Fluorine’s strong electron-withdrawing nature enhances ring stability and directs electrophilic attacks to specific positions.

3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole

- Structure : A chloro(phenyl)methyl group replaces the methyl group at position 3.

- Structural Features : The bulky phenyl substituent creates a 70.33° dihedral angle with the benzoxazole ring, reducing planarity and solubility. Intramolecular Cl⋯H interactions (3.117 Å ) further distort bond angles .

- Applications : Enhanced lipophilicity may improve blood-brain barrier penetration, relevant for CNS-targeting drugs.

Modifications to the Ring System

3-(Chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole

- Structure : Partially hydrogenated benzoxazole with a chloromethyl group.

- Molecular Formula: C₉H₁₂ClNO.

- The chloromethyl group enhances reactivity in alkylation reactions compared to simple methyl substituents .

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate

- Structure: Incorporates a dithiazine ring and hydrazino group.

- Properties : The sulfone group (SO₂) and hydrazine moiety introduce hydrogen-bonding capacity, increasing solubility. Melting point (252–253°C ) is significantly higher than the parent benzoxazole due to enhanced intermolecular forces .

Compound 32a (3-[2-[1-(Cyclohexylmethyl)-4-piperidyl]ethyl]-4-methoxy-1,2-benzoxazole)

- Structure : A methoxy group at position 4 and a piperidine-cyclohexylmethyl chain.

- Activity: Displays nanomolar acetylcholinesterase inhibition (AChE) and 5-HT₄ receptor agonism, attributed to the extended alkyl chain enabling dual-target interactions .

6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine

- Structure : A dihydroxybenzylidene hydrazine group attached to a benzodithiazine core.

- Properties : The hydroxyl groups enable strong hydrogen bonding, reflected in its extremely high melting point (318–319°C ). The extended conjugation system (C=N and SO₂) enhances UV absorption, useful in analytical applications .

生物活性

6-Chloro-3-methyl-1,2-benzoxazole is a heterocyclic compound characterized by its unique molecular structure, which includes a chlorine atom at the 6th position and a methyl group at the 3rd position of the benzoxazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is . The structural features that contribute to its biological activity include:

- Planar Benzene Ring : Facilitates π-π stacking interactions.

- Oxazole Moiety : Contains nitrogen and oxygen atoms that act as hydrogen bond acceptors.

These characteristics enable the compound to engage in various non-covalent interactions with biological targets, influencing cellular processes involved in disease pathology .

This compound exerts its biological effects through several mechanisms:

- Target Interaction : It interacts with key enzymes and proteins involved in critical pathways such as cancer proliferation. Notable targets include DNA topoisomerases, protein kinases, and cyclooxygenases .

- Biochemical Pathways : The compound is known to modulate various metabolic pathways, contributing to its anticancer and antimicrobial properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against a range of pathogens. Its Minimum Inhibitory Concentration (MIC) values have been documented as follows:

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 50 |

| Xanthomonas citri subsp. | 36.8 |

| Candida albicans | 7.81 |

The compound's mechanism involves up-regulating succinate dehydrogenase during oxidative phosphorylation, thereby inhibiting bacterial reproduction .

Antiviral Activity

In studies focusing on antiviral properties, this compound has shown protective activity against Tobacco Mosaic Virus (TMV), with inhibition rates reaching up to 54.41%. The introduction of chlorine atoms has been noted to enhance this antiviral activity .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. It demonstrates potent cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific pathways affected include those related to cell cycle regulation and apoptosis induction .

Case Studies

Several studies illustrate the biological efficacy of this compound:

- Antimicrobial Efficacy : A series of experiments demonstrated that derivatives of benzoxazole exhibit broad-spectrum antibacterial activity. In vitro tests indicated that while less potent than standard drugs against some pathogens, they were more effective against drug-resistant strains .

- Antiviral Studies : Molecular docking studies revealed that structural modifications significantly influence antiviral potency against TMV, suggesting that the benzoxazole scaffold is crucial for activity .

Q & A

Basic: What are the common synthetic routes for preparing 6-Chloro-3-methyl-1,2-benzoxazole, and how are purity and structural integrity validated?

Answer:

A widely cited synthesis involves cyclocondensation of appropriately substituted precursors under acidic conditions. For example, the title compound can be derived via refluxing chlorinated intermediates with methyl-substituted benzoxazole precursors in acetic acid, followed by recrystallization . Structural validation typically employs single-crystal X-ray diffraction (SC-XRD) to confirm bond lengths, angles, and molecular conformation. For instance, bond lengths such as C9–C3 (1.515 Å) and deviations in exocyclic angles (e.g., C10–C9–C3 = 113.4°) are compared to literature values to verify geometric fidelity . Purity is assessed via HPLC or NMR, with SC-XRD further confirming absence of co-crystallized solvents .

Advanced: How do steric and electronic effects of the chloro and methyl substituents influence the molecular conformation of this compound?

Answer:

The chloro substituent introduces steric repulsion with adjacent atoms, leading to deviations in bond angles. For example, the Cl⋯H4 interaction (3.117 Å) in the crystal structure causes widening of the C3–C3a–C4 angle to 138.2°, significantly deviating from the ideal 120° . The methyl group at position 3 contributes to torsional strain, resulting in a dihedral angle of 70.33° between the benzoxazole core and the phenyl ring in related structures . These effects are computationally modeled using density functional theory (DFT) to correlate experimental geometries with electronic perturbations .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks indicate functional groups?

Answer:

- NMR : The chloro substituent deshields nearby protons, producing distinct ¹H NMR signals (e.g., aromatic protons at δ 7.2–7.8 ppm). The methyl group typically appears as a singlet near δ 2.5 ppm .

- IR : Stretching vibrations for the benzoxazole ring (C=N at ~1600 cm⁻¹ and C–O at ~1250 cm⁻¹) confirm heterocyclic integrity. The C–Cl stretch appears as a weak band near 550 cm⁻¹ .

- Mass Spectrometry : A molecular ion peak at m/z 183.5 ([M+H]⁺) and fragment ions corresponding to Cl loss (m/z 148.5) validate the molecular formula .

Advanced: How can crystallographic data resolve contradictions in reported bond parameters for this compound derivatives?

Answer:

Discrepancies in bond lengths or angles often arise from differences in crystallization conditions or refinement methodologies. For example, the C9–C3–C3a angle (132.1°) in the title compound deviates from analogous structures due to intramolecular Cl⋯H interactions . Refinement using SHELXL with high-resolution data (e.g., MoKα radiation, R factor < 0.05) minimizes systematic errors . Comparative analysis via programs like ORTEP-3 visualizes torsional strain and validates geometric outliers against databases like the Cambridge Structural Database (CSD) .

Advanced: What strategies mitigate challenges in experimental phasing for this compound derivatives with low crystallinity?

Answer:

- Cocrystallization : Use of bulky coformers (e.g., phosphoric acid) improves crystal packing via hydrogen-bonding interactions .

- High-Throughput Screening : Employing robotic crystallization platforms with varied solvent mixtures (e.g., DMSO/water) enhances nucleation .

- Synchrotron Radiation : Small, weakly diffracting crystals are analyzed using micro-focused beams (λ = 0.7 Å) to improve data completeness .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

The compound serves as a precursor for antipsychotic agents (e.g., zonisamide analogs) due to its bioisosteric resemblance to benzisoxazole scaffolds . It is also used to develop sodium channel blockers by functionalizing the 3-methyl position with sulfonamide or hydrazone groups .

Advanced: How does computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) reveal that the chloro group at position 6 has a lower activation energy (~25 kcal/mol) for substitution compared to position 3 due to reduced steric hindrance . Molecular electrostatic potential (MEP) maps highlight electron-deficient regions near the chloro substituent, favoring SNAr mechanisms with amines or thiols .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential release of HCl vapors during hydrolysis .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。